4-Chloro-2-nonylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-nonylquinoline is a chemical compound belonging to the quinoline family, characterized by a chloro group at the 4th position and a nonyl group at the 2nd position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-nonylquinoline typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. For this compound, the starting materials would include 4-chloroaniline and a suitable nonyl ketone or aldehyde. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-nonylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the chloro group can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, catalytic hydrogenation; reactions are performed in solvents like ether or ethanol.
Major Products Formed:
Oxidation: Quinoline N-oxides
Reduction: Dechlorinated quinoline derivatives
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-nonylquinoline has several applications in scientific research:
Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in treating diseases such as malaria and cancer due to their ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-Chloro-2-nonylquinoline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the function of bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. In antifungal applications, it may interfere with the synthesis of ergosterol, a key component of fungal cell membranes .
Comparison with Similar Compounds
4-Chloroquinoline: Lacks the nonyl group, making it less hydrophobic and potentially less effective in certain applications.
2-Nonylquinoline: Lacks the chloro group, which may reduce its reactivity and biological activity.
4-Chloro-2-methylquinoline: Contains a methyl group instead of a nonyl group, affecting its solubility and interaction with biological targets.
Uniqueness: 4-Chloro-2-nonylquinoline is unique due to the presence of both the chloro and nonyl groups, which confer specific chemical and biological properties. The chloro group enhances its reactivity in substitution reactions, while the nonyl group increases its hydrophobicity, potentially improving its interaction with lipid membranes and biological targets .
Properties
IUPAC Name |
4-chloro-2-nonylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN/c1-2-3-4-5-6-7-8-11-15-14-17(19)16-12-9-10-13-18(16)20-15/h9-10,12-14H,2-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFSSDKIFBFPLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=NC2=CC=CC=C2C(=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.